molecular formula C19H28O3 B1326189 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone CAS No. 898755-59-4

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone

Cat. No. B1326189
M. Wt: 304.4 g/mol
InChI Key: IVVAAMACGNWBBL-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropylbutyrophenone” seems to be a complex organic molecule. It appears to contain a dioxane ring, which is a six-membered ring with two oxygen atoms, and a butyrophenone group, which is a type of aromatic ketone .

Scientific Research Applications

Use in Solar Cell Technology

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropylbutyrophenone has been utilized in the synthesis of new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs have been tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

Catalysis and Acetal Formation

The compound has been involved in the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to form mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products are of interest as precursors for 1,3-propanediol derivatives, with the research focusing on promoting the formation of [1,3]dioxan-5-ols (Deutsch, Martin, & Lieske, 2007).

Structural Studies and Anomeric Interactions

2-Diphenylphosphinoyl-1,3-dioxanes, synthesized via reactions involving derivatives of this compound, have been studied for their solution and solid-state conformation. This research provides insights into the nature of O-C-P anomeric interactions, revealing the anomeric effect in these systems (Mikołajczyk et al., 1992).

Chiral Non-Racemic Ligand Synthesis

This compound has also been used in the synthesis of chiral non-racemic O/N/O donor ligands. These ligands, when reacted with pentacarbonylhalogenorhenium(I) compounds, form complexes that demonstrate interesting dynamic processes and potential applications in stereoselective syntheses (Heard et al., 2003).

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-14(2)15-8-10-16(11-9-15)17(20)6-5-7-18-21-12-19(3,4)13-22-18/h8-11,14,18H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVAAMACGNWBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645993
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone

CAS RN

898755-59-4
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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